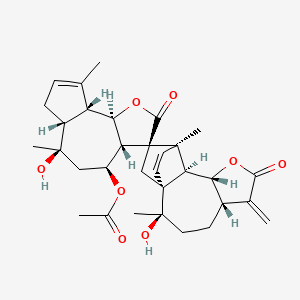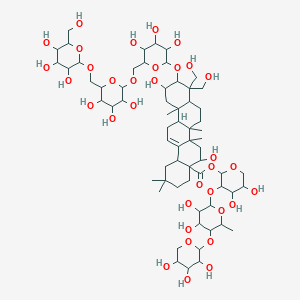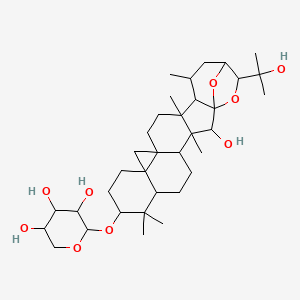![molecular formula C20H22O9 B10818180 Ginkgolide K [WHO-DD] CAS No. 153355-70-5](/img/structure/B10818180.png)
Ginkgolide K [WHO-DD]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ginkgolide K is a diterpene lactone compound isolated from the leaves of the Ginkgo biloba tree. It belongs to the class of ginkgolides, which are known for their unique chemical structure comprising six five-membered rings, including a spiro [4.4]nonane carbocyclic ring, three lactones, and a tetrahydrofuran moiety . Ginkgolide K has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ginkgolide K typically involves the high-temperature reaction of Ginkgolide B in an organic solvent under the conditions of inorganic acids such as hydrochloric acid and sulfuric acid . One method includes dissolving Ginkgolide B in dry dichloromethane, cooling the solution to -25°C under nitrogen protection, and adding a fluorinating agent like DAST (diethylaminosulfur trifluoride) dropwise. The reaction is quenched with purified water, and the product is extracted and purified by column chromatography .
Industrial Production Methods: Industrial production of Ginkgolide K faces challenges such as high reaction temperatures and difficulties in scaling up production. advancements in reaction conditions and purification techniques have improved the yield and purity of Ginkgolide K, making it more feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ginkgolide K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Ginkgolide K, which are studied for their enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Ginkgolide K has a wide range of scientific research applications:
Mécanisme D'action
Ginkgolide K is compared with other ginkgolides such as Ginkgolide A, Ginkgolide B, Ginkgolide C, Ginkgolide J, Ginkgolide L, and Ginkgolide M . The main differences among these compounds lie in the number and position of hydroxyl groups on the carbocyclic ring . Ginkgolide K is unique due to its specific arrangement of functional groups, which contribute to its distinct biological activities and therapeutic potential .
Comparaison Avec Des Composés Similaires
- Ginkgolide A
- Ginkgolide B
- Ginkgolide C
- Ginkgolide J
- Ginkgolide L
- Ginkgolide M
Ginkgolide K stands out for its specific therapeutic applications and unique chemical structure, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
153355-70-5 |
|---|---|
Formule moléculaire |
C20H22O9 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19+,20+/m0/s1 |
Clé InChI |
MGXAKXRVQRODDX-LRSNRTHXSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |
SMILES canonique |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10818111.png)


![[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10818125.png)
![(1R,5R,6S,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B10818129.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10818132.png)
![(2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818150.png)

![(1R,2R,5S,14R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid](/img/structure/B10818163.png)
![(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818169.png)
![(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818172.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818175.png)


